Ropivacaine-d7 Hydrochloride
Description
Ropivacaine-d7 Hydrochloride is a deuterated analog of Ropivacaine Hydrochloride, a long-acting amide local anesthetic. It is chemically identical to Ropivacaine Hydrochloride except for the substitution of seven hydrogen atoms with deuterium, resulting in a molecular weight increase of 7 Da (C₁₇H₂₆D₇ClN₂O·HCl; molecular weight: ~330.9 g/mol) . This isotopic labeling enables its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Ropivacaine and its metabolite, 3-OH-ropivacaine, in biological matrices such as plasma . The deuterium atoms ensure minimal chromatographic separation from the non-deuterated form while providing distinct mass transitions (e.g., m/z 282.1 → 133.1 for Ropivacaine-d7 vs. m/z 275.1 → 126.1 for Ropivacaine), enhancing analytical precision .
This compound is synthesized with high purity (≥99.79%) and is commercially available for research purposes . Its primary application lies in pharmacokinetic studies, where it mitigates matrix effects and improves quantification accuracy in complex biological samples .
Properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1/i1D3,4D2,11D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSIBYYUOEUSV-JRDUKJLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676136 | |
| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-(~2~H_7_)propylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217667-10-1 | |
| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-(~2~H_7_)propylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Resolution of Pipecoloxylidide Precursors
The synthesis of this compound begins with the chiral resolution of racemic pipecoloxylidide, a piperidine derivative. As detailed in patent WO2009044404A1, resolution is achieved using L-(-)-dibenzoyl tartaric acid (DBTA) in non-ketonic solvents such as tetrahydrofuran (THF) or 1,4-dioxane, optionally with water. This step ensures enantiomeric enrichment of the (S)-pipecoloxylidide intermediate, critical for the pharmacological activity of the final product. For deuterated analogs, the resolution process remains unchanged, but deuterated solvents or resolving agents may be employed to minimize proton exchange during crystallization.
Deuterium Incorporation via Propylation
The key divergence in synthesizing Ropivacaine-d7 lies in the propylation step. In the standard process, (S)-pipecoloxylidide undergoes N-alkylation with propyl bromide in aqueous sodium hydroxide at 75–80°C. To introduce deuterium, propyl-d7 bromide (C₃D₇Br) replaces the non-deuterated reagent. This substitution ensures that all seven hydrogen atoms in the propyl chain are replaced with deuterium, as illustrated below:
Reaction kinetics favor the formation of the deuterated product due to the isotopic effect, albeit with slight adjustments required in temperature and reaction time to account for slower bond dissociation energies.
Purification and Crystallization Strategies
Solvent Selection and Impurity Control
Crude Ropivacaine-d7 base is purified using ester solvents such as ethyl acetate, which effectively dissolve organic impurities while leaving the product in solid form. Activated carbon treatment at 60–65°C further removes colored impurities and residual tartaric acid derivatives. Notably, the absence of ketonic solvents (e.g., acetone) eliminates the risk of forming the acetone adduct impurity (Impurity F), a critical quality parameter in pharmacopeial standards.
Hydrochloride Salt Formation
Conversion of Ropivacaine-d7 base to its hydrochloride salt is achieved by treating the base with hydrochloric acid in water, followed by isopropanol-mediated recrystallization. The monohydrate form is stabilized through controlled distillation and chilling, yielding crystals with a water content of 5–6%. Deuterium retention during this step is confirmed via mass spectrometry, ensuring isotopic purity >99.5%.
Analytical Validation and Quality Assurance
Chiral Purity Assessment
Chiral HPLC remains the gold standard for assessing enantiomeric excess. As demonstrated in Figure 1 of WO2009044404A1, the (S)-enantiomer elutes as a single peak with >99.85% purity. For Ropivacaine-d7, tandem mass spectrometry (LC-MS/MS) is employed to distinguish isotopic peaks and verify the absence of non-deuterated contaminants.
Industrial Scalability and Regulatory Considerations
The process outlined in WO2009044404A1 is inherently scalable, with batch sizes exceeding 50 liters reported. Regulatory compliance is ensured through the use of Class III solvents (e.g., water, isopropanol), which pose minimal toxicity risks. For GMP-grade production, documentation of deuterium sourcing (e.g., C₃D₇Br from certified suppliers) and in-process controls (e.g., real-time pH monitoring) are mandatory.
Comparative Analysis of Deuteration Methods
While the propyl-d7 bromide route is predominant, alternative strategies such as hydrogen-deuterium exchange (H-D exchange) catalyzed by transition metals have been explored. However, these methods often result in incomplete deuteration and require costly palladium catalysts, making them less viable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Ropivacaine-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be hydroxylated, primarily mediated by cytochrome P450 enzymes.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reagents like sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can react with the amide nitrogen.
Major Products:
Oxidation: Hydroxylated metabolites, such as 3-hydroxy-ropivacaine.
Reduction: Reduced forms of the compound, though less common.
Substitution: Substituted amide derivatives.
Scientific Research Applications
Clinical Applications
1. Pain Management
Ropivacaine is extensively used in managing acute and chronic pain. It is administered via various routes, including epidural, intrathecal, and peripheral nerve blocks. Its effectiveness in labor pain management and postoperative analgesia has been well documented. Ropivacaine-d7 can serve as an internal standard for quantifying ropivacaine levels in biological samples through techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
2. Surgical Anesthesia
Ropivacaine is FDA-approved for surgical anesthesia, particularly in cesarean sections and major nerve blocks. Studies have shown that it provides similar analgesic effects to bupivacaine but with a shorter duration of motor block, making it preferable for outpatient procedures . Ropivacaine-d7 can be used in research to evaluate the pharmacokinetics of ropivacaine during these procedures.
3. Chronic Pain Treatment
Recent investigations have explored the use of ropivacaine in chronic pain management, including conditions like neuropathic pain and severe refractory migraines. Its efficacy in these areas is being assessed through various clinical trials .
Pharmacokinetic Studies
Pharmacokinetic studies of ropivacaine-d7 are crucial for understanding its behavior in the body. A randomized trial involving subcutaneous injections of ropivacaine-d7 demonstrated its safety and effectiveness in nerve blocking. The study found that the optimal dose for achieving effective nerve block was around 24 mg with a nerve block range of approximately 42.5 mm .
Safety Profile
The safety profile of ropivacaine-d7 has been evaluated in multiple studies. Adverse events associated with its use are generally mild and transient, including erythema and minor cardiovascular changes . The incidence of severe adverse events was low, indicating that ropivacaine-d7 can be safely used in clinical settings.
Data Tables
| Application | Route of Administration | Typical Dosage | Clinical Findings |
|---|---|---|---|
| Surgical Anesthesia | Epidural | 0.5% to 0.75% | Similar onset to bupivacaine but shorter motor block duration |
| Acute Pain Management | Intravenous/Peripheral | 1 mg/kg to 1.8 mg/kg | Effective for postoperative pain relief |
| Chronic Pain Management | Intrathecal | 0.625 mg to 33.75 mg | Efficacious for neuropathic pain |
Case Studies
- Postoperative Pain Control : A study involving 341 patients receiving intramuscular injections of ropivacaine hydrochloride highlighted its efficacy in managing postoperative pain, demonstrating significant reductions in pain scores compared to placebo .
- Chronic Low Back Pain : Research comparing ropivacaine with bupivacaine found no significant differences in analgesia or motor blockade, suggesting that ropivacaine could be a viable alternative for chronic pain management .
- Migraine Treatment : A recent case series reported successful outcomes using ropivacaine for treating severe refractory migraines through trigger point injections, indicating its potential beyond traditional uses .
Mechanism of Action
Ropivacaine-d7 Hydrochloride, like ropivacaine, exerts its effects by blocking sodium channels in nerve fibers. This inhibition prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the targeted area. The deuterium labeling does not alter the mechanism of action but aids in the precise quantification of the compound in research studies.
Comparison with Similar Compounds
Ropivacaine Hydrochloride
- Structure and Use : The parent compound, Ropivacaine Hydrochloride (C₁₇H₂₆ClN₂O·HCl), is a sodium channel blocker used for regional anesthesia and postoperative pain management. It exists as an enantiomerically pure (S)-isomer, reducing cardiotoxicity compared to racemic Bupivacaine .
- Analytical Role : Unlike Ropivacaine-d7, it is the target analyte in LC-MS/MS assays. Its plasma concentration range in clinical studies is 0.5–1,000 ng/mL, with toxicity risks at elevated levels (>750 ng/mL) .
- Pharmacokinetics : Rapid absorption and hepatic metabolism to 3-OH-ropivacaine, with a terminal half-life of ~1.8–4.2 hours .
- Safety : High plasma concentrations correlate with neurotoxicity and cardiovascular toxicity, prompting development of slow-release formulations (e.g., oil-based depots) to reduce Cmax by 80% .
Ropivacaine Mesylate
- Structure and Use : A methanesulfonate salt (C₁₇H₂₆N₂O·CH₃SO₃H) with 98.66% purity, used for spinal anesthesia and neuropathic pain .
- Key Differences : Altered solubility and stability compared to the hydrochloride salt. Its prolonged nerve block duration (~30 hours in rat models) makes it suitable for chronic pain applications .
Ropivacaine Hydrochloride Monohydrate
Mepivacaine Hydrochloride
- Structure and Use: A shorter-acting amide local anesthetic (C₁₅H₂₂ClN₂O) with FDA approval for dental and minor surgical procedures .
- Comparison :
Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound | Molecular Formula | Purity (%) | Primary Use | Key Analytical Role |
|---|---|---|---|---|
| Ropivacaine-d7 HCl | C₁₇H₂₆D₇ClN₂O·HCl | ≥99.79 | LC-MS/MS internal standard | Quantification of Ropivacaine |
| Ropivacaine HCl | C₁₇H₂₆ClN₂O·HCl | >98 | Regional anesthesia | Target analyte in pharmacokinetics |
| Ropivacaine Mesylate | C₁₇H₂₆N₂O·CH₃SO₃H | 98.66 | Spinal block, neuropathic pain | N/A |
| Mepivacaine HCl | C₁₅H₂₂ClN₂O | >99 | Dental procedures | Comparator in toxicity studies |
Table 2: LC-MS/MS Parameters for Ropivacaine-d7 vs. Ropivacaine
| Parameter | Ropivacaine-d7 HCl | Ropivacaine HCl |
|---|---|---|
| Precursor Ion (m/z) | 282.1 | 275.1 |
| Product Ion (m/z) | 133.1 | 126.1 |
| Collision Energy (V) | 19 | 19 |
| Retention Time (min) | 4.2 | 4.2 |
| LOQ (ng/mL) | 0.5 (plasma) | 0.5 (plasma) |
Research Findings
- Analytical Superiority : Ropivacaine-d7 HCl improves LC-MS/MS accuracy by co-eluting with Ropivacaine while avoiding isotopic interference, achieving a linearity range of 0.5–1,000 ng/mL (R² > 0.99) .
- Pharmacokinetic Insights : Studies using Ropivacaine-d7 revealed delayed Tmax (6–8 hours) and reduced Cmax (80% lower) in oil-based formulations, enhancing safety profiles .
- Safety Profile : While Ropivacaine HCl exhibits dose-dependent toxicity, Ropivacaine-d7 HCl poses minimal risk due to trace-level usage (62.5 ng/mL in final samples) .
Biological Activity
Ropivacaine-d7 hydrochloride is a deuterated derivative of ropivacaine, a long-acting amide local anesthetic. This compound is primarily used in research settings as an internal standard for quantifying ropivacaine in various analytical techniques, including gas chromatography and liquid chromatography-mass spectrometry (LC-MS). Understanding the biological activity of ropivacaine-d7 is crucial for its applications in pharmacokinetics, toxicology, and drug development.
This compound exerts its biological effects through the reversible inhibition of sodium ion influx in nerve fibers. This action effectively blocks the conduction of nerve impulses, leading to local or regional anesthesia. The compound primarily targets sodium channels, which are essential for generating and propagating action potentials in neurons.
- Target Channels : Sodium channels in nerve fibers.
- Mode of Action : Increases the threshold for electrical excitation, slows nerve impulse propagation, and reduces the rate of rise of action potentials .
- Biochemical Pathways : It also affects potassium ion channels, contributing to its anesthetic effects .
Pharmacokinetics
This compound demonstrates linear pharmacokinetic properties, following first-order kinetics. Key pharmacokinetic parameters include:
- Volume of Distribution : Approximately 41 ± 7 liters.
- Protein Binding : About 94% bound to plasma proteins, primarily α1-acid glycoprotein.
- Metabolism : Metabolized mainly via CYP1A2-mediated aromatic hydroxylation to produce 3-hydroxy-ropivacaine and other metabolites .
Cellular Effects
The primary cellular effect of ropivacaine-d7 is the inhibition of sodium ion influx, which leads to a blockade of impulse conduction in nerve fibers. This effect is particularly significant in pain-transmitting Aβ and C fibers, while sparing larger myelinated motor fibers, resulting in a reduced motor blockade compared to other local anesthetics like bupivacaine .
Case Studies and Research Findings
Recent studies have explored the efficacy and safety profile of ropivacaine-d7 in various clinical settings:
-
Analgesic Efficacy :
- A randomized trial demonstrated that a single administration of ropivacaine hydrochloride provided effective nerve block with a duration of less than 8 hours. The optimal dosage was found to be around 24 mg for effective analgesia .
- In another study comparing different formulations, it was observed that ropivacaine had a delayed peak concentration (Tmax) when administered via a sustained-release delivery system (RODD), enhancing the duration of analgesia without significant adverse effects .
- Toxicological Profile :
- In Vitro Antibacterial Activity :
Summary Table of Biological Activity
| Property | Details |
|---|---|
| Target Channels | Sodium channels |
| Mechanism | Blocks sodium ion influx |
| Pharmacokinetics | Linear; Vd ~41 L; 94% protein-bound |
| Metabolism | CYP1A2-mediated hydroxylation |
| Cellular Effects | Inhibition of impulse conduction |
| Efficacy Duration | < 8 hours post-administration |
| Toxicity Profile | Lower cardiotoxicity than bupivacaine |
| Antibacterial Activity | Effective against Staphylococcus aureus & E. coli |
Q & A
Q. What is the primary mechanism of action of Ropivacaine-d7 Hydrochloride in neuronal studies?
this compound acts as a sodium channel blocker, reversibly inhibiting voltage-gated sodium ion (Na⁺) influx in nerve fibers. This mechanism prevents depolarization and subsequent impulse conduction, making it valuable for studying neuropathic pain and anesthesia. Deuterium labeling enables precise tracking of pharmacokinetic behavior in isotopic tracer studies .
Q. How is this compound synthesized and characterized for research use?
The compound is synthesized by replacing seven hydrogen atoms with deuterium in the parent molecule, Ropivacaine. Characterization involves high-performance liquid chromatography (HPLC) with UV detection to confirm purity (>99.7%) and isotopic integrity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) validate structural modifications and isotopic labeling .
Q. What analytical techniques are used to confirm the purity and stability of this compound?
HPLC with a mobile phase of acetonitrile and pH 8.0 phosphate buffer (60:40) is standard for purity analysis. Stability is assessed under stress conditions (e.g., heat, light, and hydrolysis) to detect degradation products. System suitability tests ensure method robustness, including resolution between analyte peaks and deuterated analogs .
Advanced Research Questions
Q. How can researchers optimize HPLC methods for quantifying this compound in complex matrices (e.g., plasma)?
- Column Selection: Use a C18 column with 5 µm particle size for separation efficiency.
- Mobile Phase: Adjust acetonitrile-to-buffer ratios (e.g., 55:45) to resolve Ropivacaine-d7 from endogenous compounds.
- Validation Parameters: Include linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>95%) per ICH guidelines. Internal standards (e.g., Ropivacaine-d10) mitigate matrix effects .
Q. What experimental design considerations are critical for in vivo studies of this compound?
- Dosing Regimens: Adjust for isotopic effects—deuterium may slow metabolic clearance, requiring lower doses than non-deuterated analogs.
- Pharmacokinetic Sampling: Collect serial plasma/tissue samples to model distribution and elimination.
- Control Groups: Include non-deuterated Ropivacaine to isolate isotopic impacts on efficacy and toxicity .
Q. How should researchers address contradictory data in pharmacokinetic studies of this compound?
- Cross-Validation: Replicate assays using LC-MS/MS to confirm HPLC results.
- Isotopic Interference Checks: Verify that deuterium labeling does not alter protein binding or enzymatic metabolism.
- Statistical Modeling: Apply mixed-effects models to account for intersubject variability in metabolic pathways .
Q. What are the key stability and handling protocols for this compound in long-term studies?
- Storage: Store lyophilized powder at -20°C in airtight, light-resistant containers. Reconstituted solutions in pH 6–7 buffers are stable for ≤24 hours at 4°C.
- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) and extreme pH conditions to prevent degradation.
- Safety Measures: Use PPE (gloves, eye protection) and adhere to OSHA HCS guidelines for handling neuroactive compounds .
Methodological Guidance
Q. How to design a study comparing this compound with non-deuterated analogs?
- Hypothesis: Determine if deuterium labeling alters sodium channel blockade potency or duration.
- Assays: Use patch-clamp electrophysiology to measure Na⁺ current inhibition (IC50 values).
- Data Analysis: Apply ANOVA with post-hoc tests to compare efficacy across analogs .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Ropivacaine-d7 studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
